

# N-Nitroso Varenicline: A Technical Toxicological Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicological data available for **N-Nitroso Varenicline**, a nitrosamine impurity found in the smoking cessation drug varenicline (Chantix). The formation of such impurities has been a significant concern for regulatory bodies and the pharmaceutical industry. This document collates the existing data on acceptable intake limits, genotoxicity, and the proposed mechanism of action, presenting it in a format accessible to drug development professionals.

## **Regulatory Limits and Contamination Levels**

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for **N-Nitroso Varenicline** to mitigate the potential cancer risk associated with long-term exposure. These limits are based on a lifetime exposure model.

Table 1: Regulatory Acceptable Intake (AI) Limits for N-Nitroso Varenicline



| Parameter                    | Value      | Regulatory Body | Notes                                                                                                  |
|------------------------------|------------|-----------------|--------------------------------------------------------------------------------------------------------|
| Acceptable Intake (AI)       | 37 ng/day  | FDA             | Based on an estimated 1 in 100,000 increased cancer risk over a 70- year lifetime.[1][2][3]            |
| Interim Acceptable<br>Intake | 185 ng/day | FDA             | Temporarily allowed to avoid a drug shortage, with minimal additional cancer risk determined.[4][5][6] |

During investigations, several lots of varenicline products were found to contain **N-Nitroso Varenicline** at levels exceeding the established AI. The FDA has published results from its laboratory analyses of various varenicline products.

Table 2: Reported Levels of **N-Nitroso Varenicline** in Varenicline Products



| Product                                             | Manufacturer           | Lots Tested                                                   | N-Nitroso<br>Varenicline<br>Level<br>(ng/tablet) | N-Nitroso<br>Varenicline<br>Level (ppm) |
|-----------------------------------------------------|------------------------|---------------------------------------------------------------|--------------------------------------------------|-----------------------------------------|
| Chantix<br>(varenicline) 1mg                        | Pfizer                 | EA6080,<br>EC9841,<br>EC9847,<br>EC9848,<br>EX2099,<br>DR5086 | 150-470                                          | 155-474                                 |
| Varenicline 1 mg                                    | Par<br>Pharmaceuticals | 31960807,<br>31960801                                         | 3                                                | 3                                       |
| APO-Varenicline<br>Tartrate 1 mg                    | Apotex                 | TG2183,<br>TG2181,<br>TG2182                                  | 27-44                                            | 27-44                                   |
| APO-Varenicline<br>Tartrate 0.5 mg                  | Apotex                 | TG2180,<br>TG2178,<br>TG2179                                  | 14-21                                            | 27-42                                   |
| [Source: FDA<br>Laboratory<br>Analysis,<br>2021[5]] |                        |                                                               |                                                  |                                         |

# **Genotoxicity Profile**

While comprehensive carcinogenicity data for **N-Nitroso Varenicline** are not yet available, several in vitro studies have been conducted to assess its mutagenic and genotoxic potential. [1] These studies are crucial for hazard identification and risk assessment.

**N-Nitroso Varenicline** has been evaluated in the Enhanced Ames Test (EAT) and in mammalian cell assays. The results indicate that this impurity is mutagenic and genotoxic following metabolic activation.

Summary of Genotoxicity Findings:



- Enhanced Ames Test (EAT): N-Nitroso Varenicline was found to be positive in this bacterial reverse mutation assay.[7][8]
- In Vitro Mammalian Cell Assays:
  - In human TK6 cells, N-Nitroso Varenicline induced concentration-dependent increases in micronuclei, indicating chromosomal damage.[7][8]
  - It was also mutagenic in the TK and HPRT gene mutation assays in TK6 cells.[7][8]
  - These effects were observed after bioactivation with hamster liver S9, which provides metabolic enzymes.[7][8]

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the genotoxicity studies on **N-Nitroso Varenicline** are not fully available in the public domain. However, the methodologies can be generally described based on standard toxicological testing guidelines.

Enhanced Ames Test (EAT): This assay is a modification of the standard Ames test, designed to have increased sensitivity for detecting nitrosamine mutagenicity. It typically involves various strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (like S9 mix) to assess for the induction of reverse mutations.

In Vitro Micronucleus and Gene Mutation Assays in Human TK6 Cells: These assays are conducted in cultured human lymphoblastoid TK6 cells.

- Micronucleus Assay: Cells are exposed to N-Nitroso Varenicline in the presence and absence of a metabolic activation system (hamster liver S9). After exposure, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated cells indicates chromosomal damage.
- Gene Mutation Assays (TK and HPRT): These assays measure mutations at specific gene loci (thymidine kinase - TK, and hypoxanthine-guanine phosphoribosyltransferase - HPRT).
   Mutations in these genes confer resistance to certain cytotoxic agents, allowing for the



selection and quantification of mutant cells. An increase in the frequency of resistant colonies indicates that the test substance is mutagenic.

### **Proposed Mechanism of Carcinogenicity**

Although carcinogenicity studies on **N-Nitroso Varenicline** have not been reported, the potential mechanism is believed to be similar to other N-nitrosamines. This class of compounds is known to be metabolically activated to reactive intermediates that can damage DNA.

The proposed pathway involves the metabolic activation of **N-Nitroso Varenicline** by cytochrome P450 (CYP) enzymes.[1] This process is thought to generate alkyl diazonium ions, which are highly reactive electrophiles. These ions can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1] Studies in human TK6 cells expressing single human CYPs have identified CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key enzymes in activating the genotoxicity of some nitrosamine drug substance-related impurities. [7][8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. expertinstitute.com [expertinstitute.com]
- 2. smokingcessationleadership.ucsf.edu [smokingcessationleadership.ucsf.edu]
- 3. nri-inc.org [nri-inc.org]
- 4. FDA Updates and Press Announcements on Nitrosamine in Varenicline (Chantix) | FDA [fda.gov]
- 5. Laboratory analysis of varenicline products | FDA [fda.gov]
- 6. Laboratory analysis of varenicline products by FDA Limits of Nitrosamines Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nitroso Varenicline: A Technical Toxicological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13418947#preliminary-toxicological-data-on-nitroso-varenicline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com